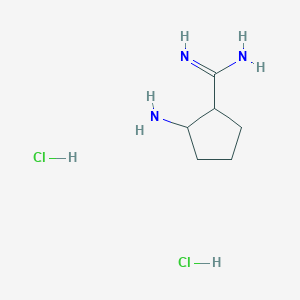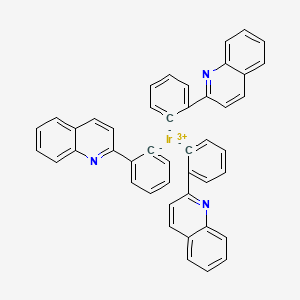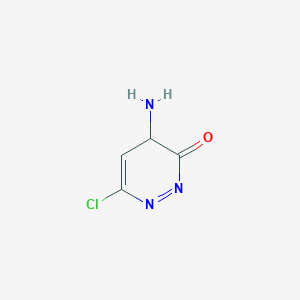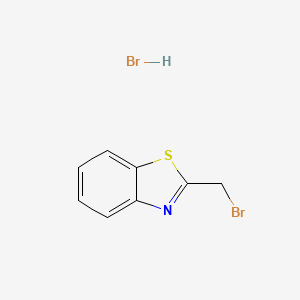
SecorapamycinB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SecorapamycinB is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin and its derivatives, including this compound, have gained significant attention due to their broad spectrum of applications in the medical field. This compound is particularly notable for its unique structural properties and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SecorapamycinB involves the modification of the core structure of rapamycin. The process typically includes the opening of the macrocyclic ring of rapamycin to form this compound. This transformation can be achieved through various chemical reactions, including hydrolysis and subsequent modifications. The specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to achieve high yield and purity of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered strains of Streptomyces hygroscopicus. These strains are optimized to produce high quantities of rapamycin, which is then chemically modified to obtain this compound. The fermentation process is followed by extraction and purification steps to isolate the compound in its pure form.
化学反应分析
Types of Reactions
SecorapamycinB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to changes in its pharmacological properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in this compound with other functional groups, potentially enhancing its therapeutic effects.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired modifications.
Major Products
The major products formed from the chemical reactions of this compound include various derivatives with enhanced or altered biological activities. These derivatives are often studied for their potential therapeutic applications in different medical conditions.
科学研究应用
SecorapamycinB has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the reactivity and modification of macrolide structures.
Biology: In biological research, this compound is investigated for its effects on cellular processes and signaling pathways.
Medicine: this compound has potential therapeutic applications in treating various diseases, including cancer, autoimmune disorders, and infectious diseases.
Industry: In the pharmaceutical industry, this compound is explored for its potential as a lead compound in drug development.
作用机制
SecorapamycinB exerts its effects by interacting with specific molecular targets and pathways within cells. The primary target of this compound is the mammalian target of rapamycin (mTOR) pathway. By binding to the mTOR complex, this compound inhibits its activity, leading to the suppression of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer therapy, where uncontrolled cell growth is a hallmark of the disease.
相似化合物的比较
SecorapamycinB is structurally similar to other rapamycin derivatives, such as:
Rapamycin: The parent compound with broad immunosuppressive and anticancer properties.
Everolimus: A derivative of rapamycin used in cancer therapy and organ transplantation.
Temsirolimus: Another rapamycin derivative used in the treatment of renal cell carcinoma.
Uniqueness of this compound
This compound is unique due to its ring-opened structure, which imparts distinct biological activities compared to other rapamycin derivatives. This structural modification allows for different interactions with molecular targets, potentially leading to novel therapeutic applications.
属性
分子式 |
C51H81NO14 |
|---|---|
分子量 |
932.2 g/mol |
IUPAC 名称 |
1-[2-[6-[(3E,5E,7E,15E)-14,20-dihydroxy-22-(4-hydroxy-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C51H81NO14/c1-30(24-34(5)45(56)47(65-10)46(57)35(6)25-32(3)41(54)29-42(55)33(4)26-37-20-22-40(53)44(27-37)64-9)16-12-11-13-17-31(2)43(63-8)28-38-21-19-36(7)51(62,66-38)48(58)49(59)52-23-15-14-18-39(52)50(60)61/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,55,57,62H,14-15,18-24,26-29H2,1-10H3,(H,60,61)/b13-11+,16-12+,31-17+,35-25+ |
InChI 键 |
HAZKEXYMOCBCBG-XWBLMERNSA-N |
手性 SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(/C(=C/C=C/C=C/C(C)CC(C)C(=O)C(C(/C(=C/C(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)O)O)/C)O)OC)/C)OC |
规范 SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)O)O)C)O)OC)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)


![2-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12314754.png)
![[2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B12314760.png)







![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12314829.png)
